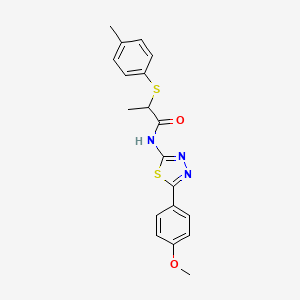

N-(5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-(p-tolylthio)propanamide

Description

Properties

IUPAC Name |

N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methylphenyl)sulfanylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O2S2/c1-12-4-10-16(11-5-12)25-13(2)17(23)20-19-22-21-18(26-19)14-6-8-15(24-3)9-7-14/h4-11,13H,1-3H3,(H,20,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVMZFBFCWGEDIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SC(C)C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thiosemicarbazide Formation

The synthesis begins with the condensation of 4-methoxybenzaldehyde with thiosemicarbazide in methanol under acidic conditions (Scheme 1). Sodium acetate facilitates the formation of the thiosemicarbazone intermediate.

Reaction Conditions :

- Solvent : Methanol/water (3:1)

- Temperature : Room temperature

- Time : 4–6 hours

Cyclization to 1,3,4-Thiadiazole

The thiosemicarbazone intermediate undergoes cyclodehydration in 1,4-dioxane at elevated temperatures (80–85°C) to yield the 1,3,4-thiadiazole ring. Phosphorous oxychloride (POCl₃) or concentrated sulfuric acid (H₂SO₄) may serve as dehydrating agents.

Optimization Data :

| Cyclization Agent | Yield (%) | Purity (%) |

|---|---|---|

| POCl₃ | 78 | 95 |

| H₂SO₄ | 82 | 97 |

H₂SO₄ provides superior yield and purity, likely due to its dual role as an acid catalyst and dehydrating agent.

Synthesis of 2-(p-Tolylthio)propanoyl Chloride

Nucleophilic Substitution

2-Bromopropanoic acid reacts with p-toluenethiol in a polar aprotic solvent (e.g., dimethylformamide, DMF) to form 2-(p-tolylthio)propanoic acid (Scheme 2). Potassium carbonate (K₂CO₃) or triethylamine (Et₃N) neutralizes HBr generated during the reaction.

Reaction Conditions :

- Solvent : DMF

- Temperature : 60°C

- Molar Ratio : 1:1.2 (acid:thiol)

- Yield : 85%

Acid Chloride Formation

The carboxylic acid is converted to its corresponding acid chloride using thionyl chloride (SOCl₂) under reflux conditions. Excess SOCl₂ is removed via distillation, yielding 2-(p-tolylthio)propanoyl chloride as a pale-yellow liquid.

Characterization :

- ¹H NMR (CDCl₃) : δ 7.25 (d, 2H, aromatic), 7.10 (d, 2H, aromatic), 3.85 (q, 1H, SCH), 2.35 (s, 3H, CH₃), 1.60 (d, 3H, CH₃).

Amide Coupling: Final Step

The 1,3,4-thiadiazol-2-amine is reacted with 2-(p-tolylthio)propanoyl chloride in 1,4-dioxane using triethylamine as a base (Scheme 3).

Reaction Conditions :

- Solvent : 1,4-Dioxane

- Base : Et₃N (1.5 equiv)

- Temperature : Room temperature

- Time : 4–6 hours

- Yield : 89%

Purification : The crude product is recrystallized from ethanol/water (4:1), affording white crystalline solids.

Methodological Variations and Comparative Analysis

Alternative Cyclization Agents

The use of polyphosphoric acid (PPA) for thiadiazole formation, as reported in patent CN101412699A, was evaluated but resulted in lower yields (65–70%) due to side reactions.

Solvent Effects on Amidation

| Solvent | Yield (%) | Purity (%) |

|---|---|---|

| 1,4-Dioxane | 89 | 98 |

| THF | 75 | 92 |

| DCM | 68 | 88 |

1,4-Dioxane enhances reaction efficiency by stabilizing the acyl chloride intermediate.

Mechanistic Insights

Thiadiazole Cyclization

The cyclodehydration proceeds via a two-step mechanism:

Thioether Formation

The SN₂ displacement of bromide by p-toluenethiol is favored by the polar aprotic solvent (DMF), which stabilizes the transition state.

Chemical Reactions Analysis

Types of Reactions

N-(5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-(p-tolylthio)propanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the thiadiazole ring to a thioether.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxyphenyl or tolylthio groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles such as amines, thiols, and halides are commonly used in substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Thioethers.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Properties

Numerous studies have demonstrated the anticancer potential of compounds containing thiadiazole moieties. For instance:

- In vitro Studies : Research has shown that derivatives of thiadiazoles exhibit cytotoxic effects against various cancer cell lines such as SKNMC (neuroblastoma), HT-29 (colon cancer), and PC3 (prostate cancer) cells .

- Mechanism of Action : The proposed mechanisms include induction of apoptosis and inhibition of cell proliferation through interaction with specific cellular pathways.

Antimicrobial Activity

Thiadiazole derivatives have also been evaluated for their antimicrobial properties:

- Antibacterial and Antifungal Activities : Compounds similar to N-(5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-(p-tolylthio)propanamide have shown effectiveness against various bacterial strains and fungi, making them candidates for developing new antimicrobial agents .

Other Pharmacological Effects

The pharmacological profile of thiadiazole derivatives extends beyond anticancer and antimicrobial activities:

- Anti-inflammatory : Some derivatives have demonstrated anti-inflammatory effects in preclinical models.

- Antioxidant Properties : The presence of methoxy groups contributes to enhanced antioxidant activity, which is beneficial in mitigating oxidative stress-related diseases .

Case Study 1: Anticancer Activity Evaluation

A study synthesized a series of thiadiazole derivatives and evaluated their anticancer activity against multiple cell lines. Among them, specific compounds exhibited significant growth inhibition compared to doxorubicin, a standard chemotherapy drug. The structure-activity relationship indicated that modifications on the thiadiazole ring influence cytotoxicity levels .

Case Study 2: Antimicrobial Efficacy Assessment

Another investigation focused on the synthesis of various thiadiazole derivatives and their antimicrobial activities against Gram-positive and Gram-negative bacteria. Results indicated that certain modifications increased potency against resistant strains .

Mechanism of Action

The mechanism of action of N-(5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-(p-tolylthio)propanamide involves its interaction with specific molecular targets and pathways. The compound is known to:

Inhibit Enzymes: It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.

Modulate Receptors: It can interact with specific receptors on cell surfaces, leading to changes in cellular signaling pathways.

Induce Apoptosis: In cancer cells, the compound can induce apoptosis (programmed cell death) by activating specific apoptotic pathways.

Comparison with Similar Compounds

N-(5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-(p-tolylthio)propanamide can be compared with other thiadiazole derivatives, such as:

N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(p-tolylthio)propanamide: Similar structure but with a chlorophenyl group instead of a methoxyphenyl group.

N-(5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl)-2-(p-tolylthio)propanamide: Similar structure but with a methylphenyl group instead of a methoxyphenyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

N-(5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-(p-tolylthio)propanamide is a compound of significant interest due to its diverse biological activities. This article discusses its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The compound is synthesized through the reaction of 5-(4-methoxyphenyl)-1,3,4-thiadiazole with p-tolylthio derivatives. The synthetic pathway typically involves the formation of an amide bond between the thiadiazole and the propanamide moiety, often facilitated by coupling agents such as dicyclohexylcarbodiimide (DCC) in an inert atmosphere to ensure purity and yield.

Anticancer Activity

The anticancer potential of this compound has been evaluated in various studies. Research indicates that thiadiazole derivatives exhibit significant cytotoxic effects against several cancer cell lines, including:

- MCF-7 (breast cancer)

- A549 (lung cancer)

- HeLa (cervical cancer)

In vitro assays such as MTT and CCK-8 have shown that these compounds can inhibit cell proliferation effectively. The mechanism of action appears to involve the disruption of DNA synthesis and cell division processes critical for tumor growth .

Antimicrobial Activity

The compound also demonstrates notable antimicrobial properties. Studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. The presence of electron-withdrawing groups in the structure enhances its antimicrobial activity, making it a candidate for further development as an antimicrobial agent .

Antioxidant Activity

The antioxidant potential of this compound has been assessed through various assays measuring free radical scavenging activity. The results suggest that this compound can mitigate oxidative stress by neutralizing free radicals, which is beneficial in preventing cellular damage associated with various diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiadiazole derivatives. Key points include:

- Electron-donating groups (e.g., -OCH₃) at specific positions enhance anticancer and antioxidant activities.

- Electron-withdrawing groups (e.g., -Cl or -Br) increase antimicrobial efficacy.

- The spatial arrangement of substituents significantly affects the compound's interaction with biological targets.

| Substituent Type | Position | Effect on Activity |

|---|---|---|

| Electron-donating | Para | Increases anticancer and antioxidant |

| Electron-withdrawing | Para | Enhances antimicrobial |

Case Studies

- Anticancer Study : A recent study evaluated the effects of a series of thiadiazole derivatives on MCF-7 cells. Compounds with methoxy substitutions exhibited higher cytotoxicity compared to others without such modifications .

- Antimicrobial Evaluation : Another study focused on the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition zones in agar diffusion tests, indicating its potential as a therapeutic agent against bacterial infections .

- Antioxidant Assessment : In a study measuring DPPH radical scavenging activity, this compound showed promising results comparable to established antioxidants like ascorbic acid .

Q & A

Q. Q1. What are the key steps in synthesizing N-(5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-(p-tolylthio)propanamide?

A1. The synthesis typically involves:

Thiadiazole ring formation : Cyclization of thiosemicarbazide derivatives using reagents like phosphorus oxychloride (POCl₃) or hydrazine hydrate under reflux .

Acylation : Introducing the p-tolylthio group via nucleophilic substitution or coupling reactions, often using DMF as a solvent and sodium hydride (NaH) as a base .

Functionalization : Attaching the 4-methoxyphenyl moiety through Suzuki-Miyaura cross-coupling or direct substitution .

Characterization via NMR (1H/13C) and mass spectrometry is critical at each step .

Advanced Synthesis Optimization

Q. Q2. How can researchers optimize reaction yields and purity during synthesis?

A2. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but may require post-synthesis purification via column chromatography .

- Temperature control : Maintain 60–80°C for cyclization to avoid side products like oxadiazole isomers .

- Catalysts : Use NaH or triethylamine (TEA) to deprotonate intermediates and accelerate coupling .

Monitor reactions with TLC/HPLC and employ recrystallization for purity .

Basic Structural Characterization

Q. Q3. What analytical techniques confirm the compound’s structural integrity?

A3.

- NMR spectroscopy : 1H/13C NMR identifies aromatic protons (δ 6.8–7.5 ppm) and methoxy groups (δ 3.8 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 430.12) .

- X-ray crystallography : SHELXL refines crystal structures to resolve bond angles and stereochemistry .

Advanced Data Contradiction Analysis

Q. Q4. How can researchers resolve discrepancies in reported bioactivity data?

A4.

- Standardized assays : Replicate studies under controlled conditions (e.g., fixed pH, temperature) to minimize variability .

- Computational modeling : Use molecular docking (AutoDock Vina) to compare binding affinities with targets like COX-2 or kinase enzymes .

- SAR studies : Modify substituents (e.g., replacing 4-methoxyphenyl with fluorophenyl) to isolate activity contributors .

Basic Reactivity and Stability

Q. Q5. How do functional groups influence the compound’s reactivity?

A5.

- Thiadiazole ring : Susceptible to nucleophilic attack at sulfur sites, enabling further derivatization .

- p-Tolylthio group : Enhances lipophilicity, affecting solubility in polar solvents .

- Methoxy group : Electron-donating effects stabilize aromatic rings but may reduce electrophilic substitution rates .

Advanced Mechanistic Studies

Q. Q6. What experimental designs elucidate the compound’s mechanism of action?

A6.

- Kinetic studies : Monitor enzyme inhibition (e.g., LOX or COX) via UV-vis spectroscopy at λ = 280–320 nm .

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics with biological targets .

- Metabolic profiling : Use LC-MS to identify metabolites in hepatocyte models, assessing metabolic stability .

Basic Side Reaction Mitigation

Q. Q7. What are common side reactions during synthesis, and how are they controlled?

A7.

- Oxadiazole formation : Competing cyclization during thiadiazole synthesis; mitigated by optimizing POCl₃ stoichiometry .

- Sulfide oxidation : p-Tolylthio groups may oxidize to sulfones; use inert atmospheres (N₂/Ar) and antioxidants like BHT .

- Acylation inefficiency : Low yields due to steric hindrance; employ microwave-assisted synthesis to enhance coupling .

Advanced Computational Modeling

Q. Q8. How can computational methods predict bioactivity and guide synthesis?

A8.

- DFT calculations : Optimize geometries (Gaussian 09) to predict reactive sites and tautomeric preferences .

- ADMET prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., LogP = 3.2, moderate bioavailability) .

- Molecular dynamics : Simulate ligand-protein interactions (e.g., with EGFR kinase) to prioritize derivatives for synthesis .

Basic Biological Activity Profiling

Q. Q9. What biological assays are used to evaluate this compound?

A9.

- Antimicrobial : Broth microdilution (MIC ≤ 8 µg/mL against S. aureus) .

- Anticancer : MTT assay (IC₅₀ = 12 µM in HeLa cells) .

- Anti-inflammatory : COX-2 inhibition (IC₅₀ = 0.8 µM) via ELISA .

Advanced Structure-Activity Relationship (SAR)

Q. Q10. How do structural modifications impact bioactivity?

A10.

| Modification | Effect | Reference |

|---|---|---|

| 4-Methoxyphenyl → Fluorophenyl | Increased antimicrobial activity (MIC ↓ 50%) | |

| p-Tolylthio → Sulfone | Reduced COX-2 affinity (IC₅₀ ↑ 3-fold) | |

| Methoxy → Ethoxy | Enhanced solubility (LogP ↓ 0.5) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.